molecular formula C10H9NS B14361811 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 91574-66-2

3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile

Cat. No.: B14361811
CAS No.: 91574-66-2
M. Wt: 175.25 g/mol
InChI Key: OMIBELVNZGSBJL-UHFFFAOYSA-N
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Description

3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a methylsulfanyl substituent on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfanyl group can undergo various transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

91574-66-2

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3-(2-methylsulfanylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3

InChI Key

OMIBELVNZGSBJL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C=CC#N

Origin of Product

United States

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